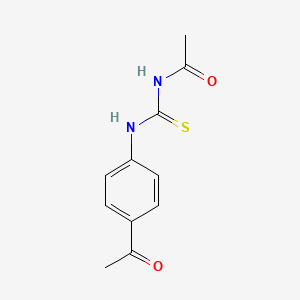
3-Acetyl-1-(4-acetylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(4-acetylphenyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family. This compound is characterized by the presence of both acetyl and phenyl groups attached to the thiourea core. Thiourea derivatives have garnered significant attention due to their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-acetylphenyl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives, including this compound, often involve large-scale batch reactions. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1-(4-acetylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The acetyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(4-acetylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in the development of new antimicrobial agents.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-(4-acetylphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, altering their activity. The compound’s thiourea moiety is crucial for its binding affinity and specificity. It can also chelate metal ions, affecting metalloproteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Acetylphenyl)-3-phenylthiourea
- 1-(4-Acetylphenyl)-3-methylthiourea
- 1-(4-Acetylphenyl)-3-(2,4-dichlorophenyl)thiourea
Uniqueness
3-Acetyl-1-(4-acetylphenyl)thiourea is unique due to the presence of two acetyl groups, which enhance its reactivity and binding properties. This structural feature distinguishes it from other thiourea derivatives and contributes to its diverse applications in various fields .
Propiedades
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)9-3-5-10(6-4-9)13-11(16)12-8(2)15/h3-6H,1-2H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIOEBCTYXIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-({3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}sulfonyl)quinoline](/img/structure/B2516583.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)
![N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2516585.png)
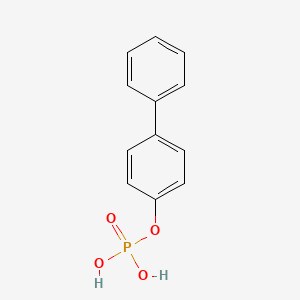
![N,N-diethyl-7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2516588.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)
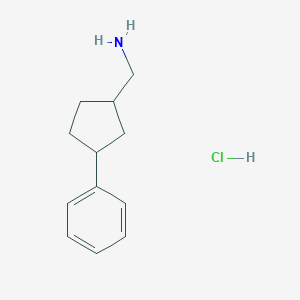
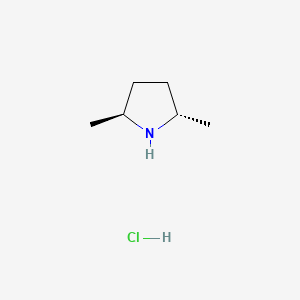
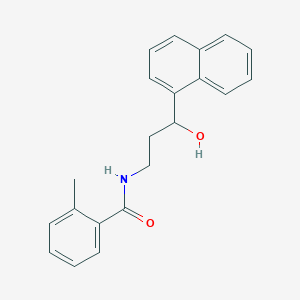
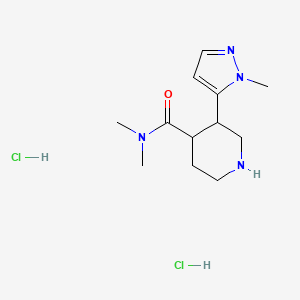
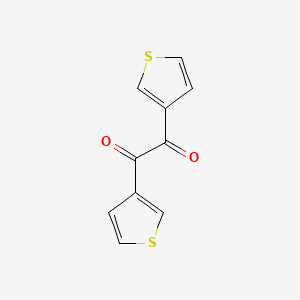
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2516604.png)

